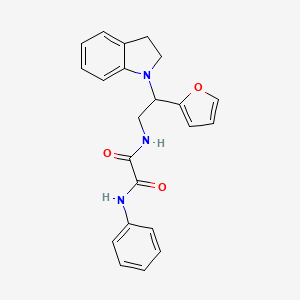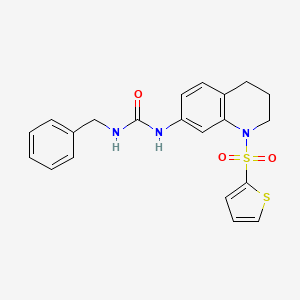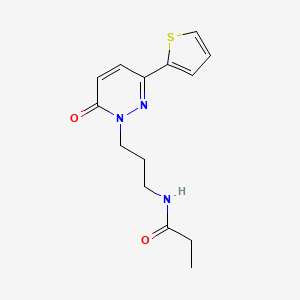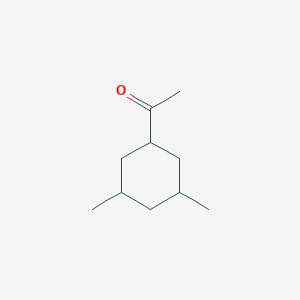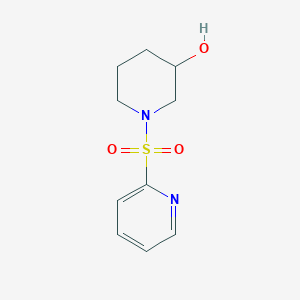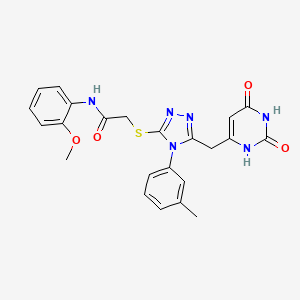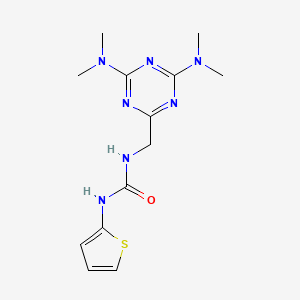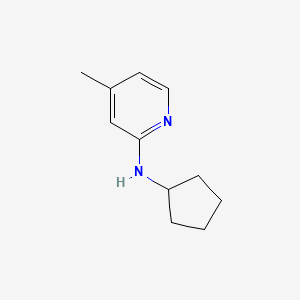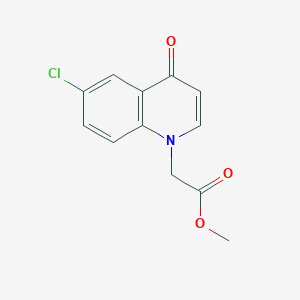
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H17ClN6OS3 and its molecular weight is 428.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Antagonistic Properties in Cannabinoid Receptor Systems
Research has indicated that compounds structurally related to (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride can act as inverse agonists in cannabinoid receptor systems. Specifically, SR141716A, a related compound, demonstrated a decrease in basal [35S]GTPγS binding in membranes isolated from human cannabinoid CB1 receptor-transfected Chinese hamster ovary cells (Landsman et al., 1997).
2. Antibacterial Activity
Compounds with a structure similar to the chemical have shown promising antibacterial activity. The introduction of a polar group into fused heterocyclic thiadiazole compounds led to enhanced in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria (Hu et al., 2008).
3. Antitumor Activity
Certain derivatives of thiadiazol, which share structural similarities with the chemical , have shown inhibitory effects on the growth of a range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).
4. Interaction with Estrogen Receptor Modulators
Related compounds have been found to interact with estrogen receptor modulators, displaying estrogen antagonist properties in specific tissues. For instance, a study found that certain derivatives exhibited increased estrogen antagonist potency compared to raloxifene in breast cancer cells (Palkowitz et al., 1997).
5. Antimicrobial Agents
Derivatives of 1,3,4-thiadiazole, structurally similar to the chemical in focus, have been synthesized and tested as antimicrobial agents, showing moderate activity against pathogenic bacterial and fungal strains (Sah et al., 2014).
6. Antipsychotic Activity
Novel derivatives containing thiadiazole have been assessed for their antipsychotic activity, showing promising results in specific tests for antipsychotic agents (Gopi et al., 2017).
7. Antibacterial and Antifungal Activities
Numerous thiadiazole derivatives, similar in structure to the chemical , have been synthesized and evaluated for their antimicrobial properties, demonstrating notable antibacterial and antifungal activities (Murthy & Shashikanth, 2012).
Propiedades
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS3.ClH/c1-10-13(25-19-16-10)14(22)20-4-6-21(7-5-20)15-18-17-11(9-24-15)12-3-2-8-23-12;/h2-3,8H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMXVJXZMQNSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2881189.png)

